molecular formula C14H16O3 B1674054 Fraxinellone CAS No. 28808-62-0

Fraxinellone

Cat. No. B1674054
CAS RN: 28808-62-0
M. Wt: 232.27 g/mol
InChI Key: XYYAFLHHHZVPRN-JSGCOSHPSA-N
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Description

Fraxinellone is a terpenoid found in the root bark of Dictamnus albus . It belongs to a small group of degraded limonoids .


Synthesis Analysis

Fraxinellone is a naturally occurring degraded limonoid isolated from Meliaceae and Rutaceae plants . It has been structurally modified to improve its activity . The furan ring of fraxinellone is critical in exhibiting its insecticidal activity . C-ring-modified cyclopropyl analogues were semi-synthesized by Rh (II)-catalyzed cyclopropanation .


Molecular Structure Analysis

Fraxinellone has a molecular weight of 232.27 . The C1–O2 bond length in the molecular structure is 1.207, forming a double bond, namely C=O . The bond lengths of C1–O1, C13–O3, and C14–O3 are 1.370, 1.416, and 1.345, respectively, which belong to the range of C–O single bond .


Chemical Reactions Analysis

The pyrolysis reaction order of fraxinellone in nitrogen is 1/4, while that in air is 2/3 . This indicates that the stability of fraxinellone in nitrogen is better than that in air . In addition, the action of fraxinellone in water is an endothermic reaction .


Physical And Chemical Properties Analysis

Fraxinellone has a molecular formula of C14H16O3 and a molecular weight of 232.27 .

Scientific Research Applications

1. Hepatotoxicity Research

  • Application Summary: Fraxinellone (FRA) is a major active component from Cortex Dictamni that produces hepatotoxicity via the metabolization of furan rings by CYP450 .
  • Methods of Application: Zebrafish larvae at 72 h post fertilization were used to evaluate the metabolic hepatotoxicity of FRA . The results showed that FRA (10–30 μM) induced liver injury and obvious alterations in the metabolomics of zebrafish larvae .
  • Results: FRA induces apoptosis by increasing the level of ROS and activating the JNK/P53 pathway . In addition, FRA can induce cholestasis by down-regulating bile acid transporters P-gp, Bsep, and Ntcp . The addition of the CYP3A inhibitor ketoconazole (1 μM) significantly reduced the hepatotoxicity of FRA (30 μM), which indicated that FRA induced hepatotoxicity through CYP3A metabolism .

2. Anticancer Activity

  • Application Summary: Fraxinellone (FRA) has been found to inhibit the proliferation and migration of osteosarcoma cells HOS and MG63 in a dose-dependent manner .
  • Methods of Application: Immunofluorescence, fluorescence staining and western blotting analysis showed that FRA could simultaneously induce osteosarcoma cell apoptosis and increase autophagy flux .
  • Results: The pro-apoptotic effect of FRA was achieved through excessive autophagy flux . The results of the xenograft orthotopic model further supported the anti-cancer effects of FRA, indicating that FRA treatment inhibited the growth of osteosarcoma .

3. Intestinal Fibrosis Treatment

  • Application Summary: Fraxinellone, a degraded limonoid isolated from the root bark of Dictamnus dasycarpus, has been found to ameliorate intestinal fibrosis in mice .
  • Methods of Application: Intestinal fibrosis was induced in mice by dextran sodium sulfate (DSS) treatment. DDS-treated mice were administered fraxinellone (7.5, 15, 30 mg·kg−1·d−1, i.g.) for 45 days .
  • Results: Fraxinellone administration dose-dependently alleviated DSS-induced intestinal impairments, and reduced the production of intestinal fibrosis biomarkers such as α-smooth muscle actin (SMA), collagen I, hydroxyproline, fibronectin and laminin, and cytokines such as TGF-β, TNF-α and IL-β .

4. Neuroprotection

  • Application Summary: Fraxinellone has been found to have neuroprotective effects. It has been studied as a potential therapeutic strategy to treat neurodegenerative disorders by shielding the brain system from harmful events .

5. Anti-Inflammatory

  • Application Summary: Fraxinellone has been found to attenuate rheumatoid inflammation in mice. It suppresses the production of interleukin-17 and the expression of RAR-related orphan receptor γ t and phospho-signal transducer and activator of transcription 3 in CD4+ T cells .
  • Methods of Application: Fraxinellone (7.5 mg/kg) was injected into mice with collagen-induced arthritis (CIA). The severity of arthritis was evaluated clinically and histologically .
  • Results: Fraxinellone attenuated the clinical and histologic features of inflammatory arthritis in CIA mice. It also suppressed the formation of TRAP-positive cells and the expression of osteoclastogenesis-related markers .

6. Anti-Fibrosis

  • Application Summary: Fraxinellone has been found to alleviate kidney fibrosis by inhibiting CUG-binding protein 1-mediated fibroblast activation . It also ameliorates intestinal fibrosis in mice .
  • Methods of Application: In the case of intestinal fibrosis, it was induced in mice by dextran sodium sulfate (DSS) treatment. DDS-treated mice were administered fraxinellone (7.5, 15, 30 mg·kg−1·d−1, i.g.) for 45 days .
  • Results: Fraxinellone administration dose-dependently alleviated DSS-induced intestinal impairments, and reduced the production of intestinal fibrosis biomarkers such as α-smooth muscle actin (SMA), collagen I, hydroxyproline, fibronectin and laminin, and cytokines such as TGF-β, TNF-α and IL-β .

7. Anti-Oxidative

  • Application Summary: Fraxinellone has been found to induce hepatotoxicity in zebrafish through oxidative stress . It increases the level of reactive oxygen species (ROS) and activates the JNK/P53 pathway .

8. Anti-Viral

  • Application Summary: While there are no direct studies on Fraxinellone’s antiviral properties, quinoline and quinolone derivatives, which are structurally similar to Fraxinellone, have shown promising antiviral effects in in vitro studies .

9. Anti-Bacterial

  • Application Summary: A series of 20 novel N-phenylpyrazole fraxinellone hybrid compounds were prepared and evaluated for their antibacterial activities . These compounds exhibited less potent activity than vancomycin .
  • Results: Although only compound 4g showed better antibacterial activity against Bacillus subtilis with MIC value of 4 μg mL −1, than insecticidal activity, compounds 4n, 4o and 4t exhibited more promising insecticidal activity .

Safety And Hazards

Fraxinellone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Fraxinellone has shown anticancer activity by inducing osteosarcoma cell apoptosis via promoting excessive autophagy flux . These studies provide new ideas for the future treatment of osteosarcoma and offer theoretical support for the anti-cancer mechanism of fraxinellone .

properties

IUPAC Name

(3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYAFLHHHZVPRN-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951450
Record name 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fraxinellone

CAS RN

28808-62-0
Record name Fraxinellone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fraxinellone
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Record name 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fraxinellone
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Record name FRAXINELLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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